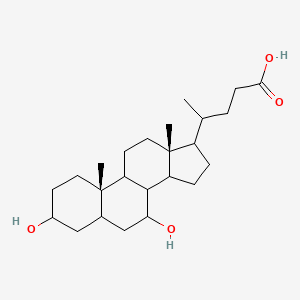

chenodeoxycholic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

chenodeoxycholic acid is a complex organic compound with significant biological and chemical properties This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring structure and diverse functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of chenodeoxycholic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the core structure.

Functional group modifications: Hydroxylation and methylation reactions are used to introduce the hydroxy and methyl groups at specific positions.

Side chain attachment: The pentanoic acid side chain is attached through esterification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch reactors: For controlled reaction conditions and high yield.

Continuous flow reactors: For efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

chenodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides.

Major Products

Oxidation products: Ketones, aldehydes.

Reduction products: Alcohols.

Substitution products: Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

chenodeoxycholic acid has several scientific research applications:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the synthesis of other complex organic molecules and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of chenodeoxycholic acid involves its interaction with specific molecular targets and pathways. These include:

Molecular targets: Enzymes, receptors, and other proteins.

Pathways: Signal transduction pathways, metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- **4-[(3R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid .

- **®-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid .

Uniqueness

chenodeoxycholic acid is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Actividad Biológica

Chenodeoxycholic acid (CDCA) is a primary bile acid that plays a significant role in lipid metabolism and has therapeutic applications in various medical conditions, particularly in the treatment of gallstones and certain liver diseases. This article explores the biological activities of CDCA, including its mechanisms of action, clinical applications, and recent research findings.

CDCA functions primarily by modulating cholesterol metabolism and enhancing bile acid synthesis. Its key mechanisms include:

- Cholesterol Dissolution : CDCA reduces cholesterol levels in bile, facilitating the dissolution of cholesterol gallstones. It acts by suppressing hepatic synthesis of cholesterol and increasing the solubility of bile acids .

- Bile Acid Receptor Activation : CDCA activates the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), which regulate bile acid synthesis, transport, and energy metabolism .

- Anti-Cancer Properties : Recent studies suggest that CDCA may enhance the efficacy of anti-cancer drugs like sorafenib in hepatocellular carcinoma (HCC) by inhibiting cell growth through the EGFR/Stat3 pathway .

Clinical Applications

CDCA has several established clinical uses:

- Gallstone Treatment : CDCA is primarily used to dissolve radiolucent cholesterol gallstones. A study involving 70 patients demonstrated that 64% showed partial or complete dissolution after six months of treatment with an appropriate dosage based on body weight (14-15 mg/kg/day) .

- Liver Disease Management : It is used in treating primary biliary cholangitis and other cholestatic liver diseases. CDCA therapy has shown improvement in liver function tests and clinical symptoms .

Case Studies

- Gallstone Dissolution : In a clinical follow-up study, patients treated with CDCA exhibited significant reductions in biliary cholesterol saturation index, correlating with gallstone dissolution .

- Cholestanolosis Treatment : A case report described a girl diagnosed with cerebrotendinous xanthomatosis (CTX), who was treated with CDCA from infancy. The treatment led to normalization of biochemical markers and prevention of neurological complications over 13 years .

Recent Research Findings

Recent studies have expanded our understanding of CDCA's biological activity:

- Metabolic Effects : A study on healthy subjects indicated that CDCA administration increased brown adipose tissue (BAT) activity and whole-body energy expenditure, suggesting potential applications in metabolic diseases .

- Cancer Therapy Enhancement : Research indicates that CDCA can enhance the anti-tumor effects of sorafenib in HCC models, highlighting its potential as an adjunct therapy for liver cancer .

Summary Table of Key Findings

Propiedades

IUPAC Name |

4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-UTOCQMGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.